(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule. It is characterized by multiple hydroxyl groups and a polycyclic structure, making it a significant compound in various scientific fields. This compound is notable for its intricate stereochemistry and the presence of multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry The initial step typically involves the formation of the core polycyclic structure through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound is challenging due to its complexity. It often requires the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for analysis. The production process is typically carried out in specialized facilities equipped with the necessary technology to handle complex organic syntheses.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carbonyl-containing compounds, while reduction reactions yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying complex organic reactions and stereochemistry. Its multiple chiral centers make it an ideal candidate for research on enantioselective synthesis and chiral resolution.
Biology
In biology, this compound is studied for its potential biological activity. Its polycyclic structure and multiple hydroxyl groups suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its complex structure and functional groups suggest that it may have activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it valuable for research and development in various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Its multiple hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially modulating their activity. The polycyclic structure may also enable it to interact with cell membranes and other cellular components, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- This compound
Uniqueness
This compound is unique due to its complex structure and multiple chiral centers Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields
Properties
Molecular Formula |
C54H92O23 |
---|---|
Molecular Weight |
1109.3 g/mol |
IUPAC Name |
(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25-,26?,27?,28?,29?,30-,31+,32+,33+,34+,35+,36+,37+,38?,39?,40?,41?,42?,43?,44?,45?,46-,47+,48+,49+,51+,52-,53+,54+/m1/s1 |
InChI Key |
GZYPWOGIYAIIPV-VPJFBLGDSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@@H]1CC[C@]2([C@@H]1[C@@H](C[C@@H]3[C@]2(CC[C@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5C(C([C@H](C(O5)CO)O)O)O[C@H]6C(C([C@H](C(O6)CO)O)O)O)C)C)O)C)O[C@H]7C(C([C@H](C(O7)CO[C@H]8C(C([C@H](C(O8)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
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